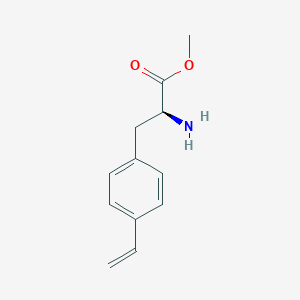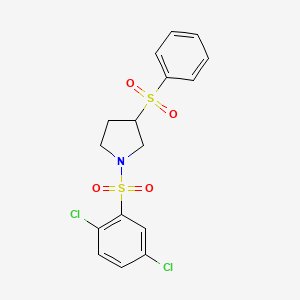
1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It might also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Chemical Reactivity
A significant aspect of research on 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its synthesis and reactivity. For instance, Smolobochkin et al. (2017) have developed a method for the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, which proceeds under mild conditions, illustrating a convenient approach for generating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Similarly, An and Wu (2017) reported on the synthesis of sulfonated tetrahydropyridine derivatives via a radical reaction, highlighting the compound's role in generating sulfonated derivatives in moderate to good yields (An & Wu, 2017).
Application in Organic Synthesis
Further investigations have extended the application of this compound to the synthesis of more complex organic molecules. For example, Janosik et al. (2006) developed an efficient sulfonation protocol for 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid, demonstrating a clean and straightforward approach for synthesizing sulfonyl chloride derivatives (Janosik et al., 2006). In addition, the work by Petit et al. (2014) on using the 2-(4-methylphenylsulfonyl)ethenyl group for the protection of NH groups showcases the versatility of sulfonyl-containing compounds in synthetic chemistry (Petit et al., 2014).
Potential Pharmaceutical Applications
The structural complexity and reactivity of 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine also pave the way for potential pharmaceutical applications. Research by Akbari et al. (2022) on the one-pot three-component synthesis of novel pyrrolin-2-ones in aqueous media indicates the potential for developing antimicrobial agents using sulfonyl-containing compounds as key intermediates (Akbari et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling, storage, and disposal.
Future Directions
This would involve speculating on potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
Please note that this is a general guideline and the specific details would depend on the particular compound and the available research on it. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S2/c17-12-6-7-15(18)16(10-12)25(22,23)19-9-8-14(11-19)24(20,21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWNYJNHMHYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

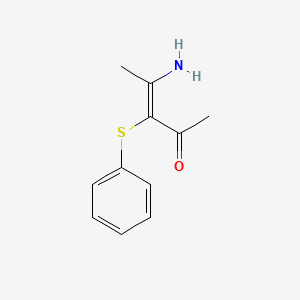
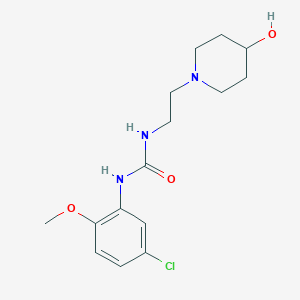
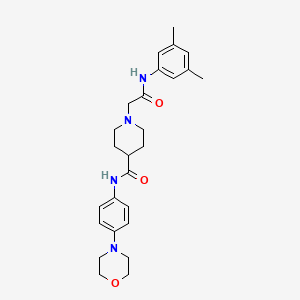
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
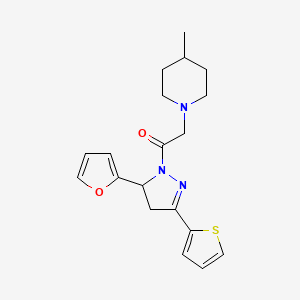
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
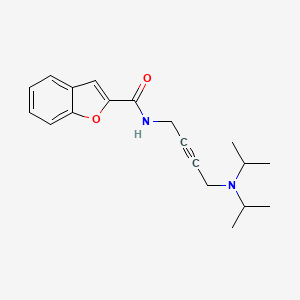
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
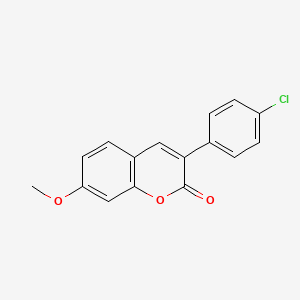
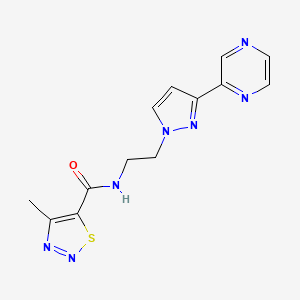
![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)
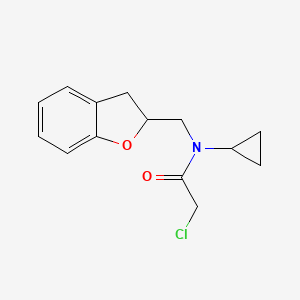
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)
